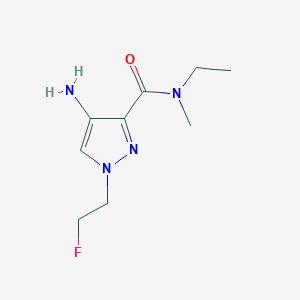

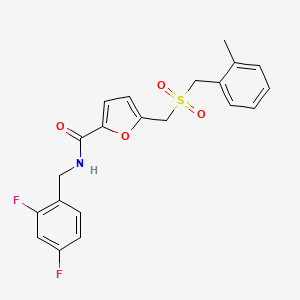

![molecular formula C13H9ClN2O2S2 B2482159 5-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide CAS No. 325987-02-8](/img/structure/B2482159.png)

5-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C13H9ClN2O2S2 and its molecular weight is 324.8. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitubercular Activity

5-Chloro-N-(6-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide and its analogs have been evaluated for their potential in treating tuberculosis. A study by Marvadi et al. (2020) synthesized a series of these compounds and found promising antitubercular agents with lower cytotoxicity profiles against Mycobacterium tuberculosis (Marvadi et al., 2020).

Anti-Inflammatory and Analgesic Agents

These compounds have also been explored for their anti-inflammatory and analgesic properties. Abu-Hashem et al. (2020) synthesized novel derivatives, which showed high inhibitory activity as cyclooxygenase-1/2 inhibitors with significant analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020).

Antimicrobial Activity

Talupur et al. (2021) explored the antimicrobial properties of thiophene-2-carboxamide derivatives. These compounds were synthesized and characterized, showing notable antimicrobial effects in their evaluation (Talupur et al., 2021).

Anti-Cancer Applications

The synthesis of thiophene-2-carboxamide derivatives has been investigated for their potential anti-cancer properties. Chen et al. (2009) developed a method for synthesizing these compounds, demonstrating their application in creating the anti-cancer drug dasatinib (Chen et al., 2009).

Antimicrobial and Anticancer Evaluation

Further, the compound's derivatives have been studied for both antimicrobial and anticancer activities. Spoorthy et al. (2021) conducted synthesis, characterization, and evaluation of ethyl benzodioxophosphol-thiazolidin-thiophene-2-carboxylates, finding significant antimicrobial and potential anticancer effects (Spoorthy et al., 2021).

Molluscicidal Properties

El-bayouki et al. (1988) explored the molluscicidal properties of thiazolo[5,4-d]pyrimidines, a class of compounds related to thiophene-2-carboxamide, showcasing their effectiveness against snails which are vectors for diseases like schistosomiasis (El-bayouki et al., 1988).

Serotonin-3 Receptor Antagonists

Kuroita et al. (1996) synthesized 3-substituted benzamides, including derivatives of thiophene-2-carboxamide, to evaluate their affinity for serotonin-3 receptors. These compounds were identified as potent serotonin-3 receptor antagonists (Kuroita et al., 1996).

Mechanism of Action

Target of Action

Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .

Mode of Action

Benzothiazole derivatives are known to interact with their targets and cause changes that inhibit the growth of mycobacterium tuberculosis .

Biochemical Pathways

It is known that benzothiazole derivatives can affect the metabolic pathways of mycobacterium tuberculosis, leading to its inhibition .

Result of Action

Future Directions

Biochemical Analysis

Biochemical Properties

The compound 5-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide has been found to interact with various enzymes and proteins. For instance, it has been reported to have anti-tubercular activity, indicating potential interactions with enzymes and proteins involved in the life cycle of Mycobacterium tuberculosis .

Cellular Effects

It has been suggested that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

It is possible that it interacts with certain enzymes or cofactors, and may influence metabolic flux or metabolite levels .

Properties

IUPAC Name |

5-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O2S2/c1-18-7-2-3-8-10(6-7)20-13(15-8)16-12(17)9-4-5-11(14)19-9/h2-6H,1H3,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTSFGCKCCDBXID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

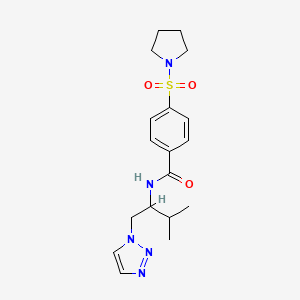

![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2482076.png)

![6-(4-Chlorophenyl)-2-[1-(3-methoxy-1-methylpyrazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2482080.png)

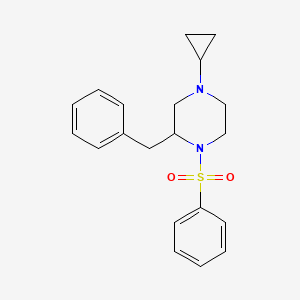

![1-Methyl-4-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine](/img/structure/B2482081.png)

![2-cyclohexyl-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2482085.png)

![6-phenyl-N-[2-(2-thienyl)ethyl]-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxamide](/img/structure/B2482091.png)

![4-((4-chlorophenyl)thio)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)butanamide](/img/structure/B2482094.png)

![2-[(E)-(2,3-dihydro-1H-inden-5-ylimino)methyl]phenol](/img/structure/B2482097.png)

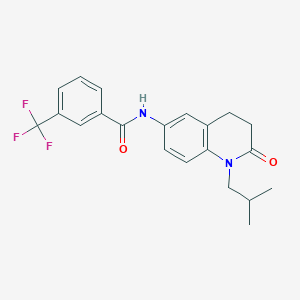

![3-fluoro-4-methyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide](/img/structure/B2482098.png)